BENGHE Foundational & Exploratory

Check Availability & Pricing

The Chemical Landscape of OptoDArG: A
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OptoDArG

Cat. No.: B609761

For Immediate Release

This technical guide provides an in-depth overview of OptoDArG, a photoswitchable
diacylglycerol (DAG) analog, for researchers, scientists, and drug development professionals.
The document details its chemical structure, synthesis, mechanism of action, and experimental
applications, with a focus on its role in modulating Transient Receptor Potential Canonical
(TRPC) channels.

Chemical Structure and Physicochemical Properties

OptoDATrG is a synthetic diacylglycerol analog designed for photopharmacological
applications. It incorporates two azobenzene moieties within its acyl chains, which allows for
reversible control of its biological activity using light. The trans isomer is biologically inactive,
while the cis isomer mimics the endogenous second messenger diacylglycerol (DAG), leading
to the activation of DAG-sensitive proteins.

The key physicochemical properties of OptoDArG are summarized in the table below.
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Property Value Reference
Chemical Formula C43H52N405 [1112]
Molecular Weight 704.91 g/mol [1][2]

CAS Number 2230617-93-1 [1]
Solubility Soluble in DMSO

Store at -20°C for long-term
Storage
use

Synthesis of OptoDArG

While a detailed, step-by-step synthesis protocol for OptoDArG is not publicly available in the
primary literature, its synthesis is based on the established chemistry of photoswitchable lipids,
particularly its precursor, PhoDAG-1. The synthesis involves the esterification of a glycerol
backbone with two custom-synthesized fatty acid analogs containing azobenzene
photoswitches.

The general synthetic approach for related photoswitchable diacylglycerols involves:

e Synthesis of the Azobenzene-Containing Fatty Acid: This is the core of the photoswitch. The
synthesis typically involves a diazo coupling reaction to create the N=N double bond
characteristic of azobenzenes.

» Protection of the Glycerol Backbone: To ensure selective esterification, the hydroxyl groups
of the glycerol backbone are protected.

 Esterification: The protected glycerol is then reacted with the azobenzene-containing fatty
acid to form the diacylglycerol structure.

o Deprotection: The protecting groups are removed from the glycerol backbone to yield the
final photoswitchable diacylglycerol.

OptoDATrG is a modification of PhoDAG-1, featuring two arachidonic acid mimetic azobenzene
side chains, which enhances its efficacy in activating TRPC3 channels compared to its
predecessor.
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Mechanism of Action: Optical Control of TRPC
Channels

OptoDArG's mechanism of action revolves around its ability to undergo reversible
photoisomerization. This process allows for precise temporal and spatial control over the
activation of DAG-sensitive signaling pathways, most notably those involving TRPC channels.

e Trans Isomer (Inactive State): In its thermodynamically stable trans configuration, OptoDArG
does not effectively bind to or activate DAG-sensitive proteins like TRPC channels. This is
the "off" state.

o Cis Isomer (Active State): Upon irradiation with ultraviolet (UV) light (typically around 365
nm), the azobenzene moieties in OptoDArG undergo a conformational change to the cis
isomer. This bent conformation mimics the structure of endogenous DAG, allowing it to bind
to and activate TRPC channels, leading to cation influx and subsequent cellular responses.
This is the "on" state.

¢ Reversion to the Trans State: The active cis isomer can be reverted to the inactive trans form
by irradiation with blue light (typically around 450 nm) or through thermal relaxation in the
dark. This deactivates the channels, providing a mechanism to terminate the signal.

The following diagram illustrates the signaling pathway of OptoDArG in activating TRPC3
channels.
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OptoDArG-mediated activation of TRPC3 channels.

Experimental Protocols and Quantitative Data

OptoDArG is a powerful tool for studying cellular signaling with high spatiotemporal resolution.

Below are typical experimental conditions and quantitative data derived from its use in cell-

based assays.

ical : | Conditi

Parameter

Value

Cell Line

HEK293 cells expressing TRPC3

OptoDArG Concentration

20-30 pM

Activation Wavelength

365 nm (UV light)

Deactivation Wavelength

430-450 nm (Blue light)

[llumination Duration

10 seconds for activation/deactivation cycles

Recording Technique

Whole-cell patch-clamp electrophysiology,

Calcium imaging

Electrophysiological Data on TRPC3 Activation

The following table summarizes representative electrophysiological data for TRPC3 channel

activation by OptoDArG in HEK293 cells.

Parameter TRPC3-WT G652A Mutant Reference
OptoDArG
) 30 uM 30 uM
Concentration
Inward Current
Density at -90 mV ~-25 ~-100
(PA/pF)
Outward Current
Density at +70 mV ~ 20 ~75
(PA/PF)
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Note: The G652A mutation in TRPC3 has been shown to increase the channel's sensitivity to
OptoDArG.

Photophysical Properties of Azobenzene-Containing
Lipids

While specific photophysical data for OptoDArG is not readily available, the properties of
azobenzene-containing lipids in general provide a good approximation.

Property Typical Value Range
Molar Extinction Coefficient (trans, Tt-10)* 45,000 - 60,000 M—cm~1
Quantum Yield (trans to cis) 0.1-0.25

) ) ) Minutes to hours (highly dependent on
Thermal Relaxation Half-life (cis to trans) )
environment)

Experimental Workflow

A typical experimental workflow for using OptoDArG to study TRPC channel activity is outlined
below.
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Preparation

1. Cell Culture
(e.g., HEK293 with TRPC3)

'

2. Transfection
(if necessary)

'

3. Incubation with OptoDArG
(e.g., 30 uM in the dark)

Experiment

4. Establish Baseline Recording
(Patch-clamp or Ca2* imaging)

'

5. UV lllumination (365 nm)
(Activate TRPC channels)

'

6. Record Cellular Response
(Cation influx)

'

7. Blue Light lllumination (450 nm)
(Deactivate TRPC channels)

'

8. Record Return to Baseline

Data Ajnalysis
\

9. Process and Analyze Data
(e.g., current density, fluorescence change)

'

10. Interpret Results

Click to download full resolution via product page

A typical experimental workflow using OptoDArG.
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Conclusion

OptoDArG is a valuable photopharmacological tool that offers precise optical control over
DAG-sensitive signaling pathways. Its robust and reversible activation of TRPC channels
makes it an ideal probe for dissecting the kinetics and molecular determinants of lipid-gated ion
channel function. This guide provides a foundational understanding of OptoDArG's chemical
properties and its application in cellular research. Further investigations into its detailed
synthesis and specific photophysical parameters will undoubtedly enhance its utility in the field
of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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